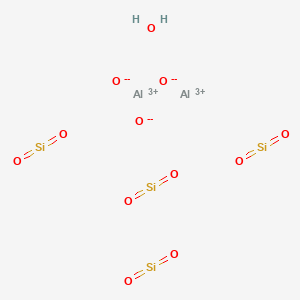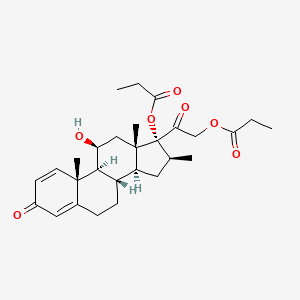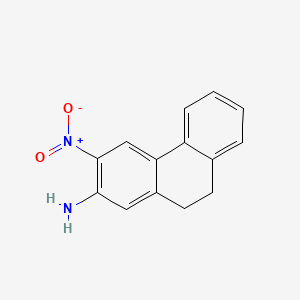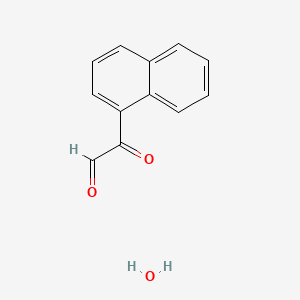
Glycerophospho-N-Arachidonoyl Ethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerophospho-N-Arachidonoyl Ethanolamine (GP-NArE) is a type of N-acylated ethanolamine . These are naturally occurring lipids with diverse biological activities . GP-NArE is the precursor of arachidonoyl ethanolamide (AEA), also known as anandamide . AEA is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Synthesis Analysis
The synthesis of GP-NArE involves the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of AEA from the composite molecule is accomplished by a series of phospholipases .
Molecular Structure Analysis
The molecular formula of GP-NArE is C25H44NO7P . Its formal name is mono (2,3-dihydroxypropyl)-mono [2-[ [ (5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]ethyl]ester phosphoric acid .
Chemical Reactions Analysis
The chemical reactions involving GP-NArE are part of the endocannabinoid system. GP-NArE is the precursor of anandamide, an endogenous cannabinoid neurotransmitter . Anandamide binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Physical And Chemical Properties Analysis
GP-NArE has a molecular weight of 501.6 . It is a crystalline solid with solubility in DMF, DMSO, and PBS (pH 7.2) .
Wissenschaftliche Forschungsanwendungen
Glycerophospho-N-Arachidonoyl Ethanolamine: A Comprehensive Analysis of Scientific Research Applications
Neurotransmitter Research: Glycerophospho-N-Arachidonoyl Ethanolamine (GP-NAE) serves as a precursor to Anandamide (AEA), an endogenous cannabinoid neurotransmitter. AEA interacts with central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, playing a significant role in the study of neurotransmission and neurodegenerative diseases .
Pain and Nociception: Anandamide is involved in modulating nociception, the sensory perception of pain. Research into GP-NAE’s role in the biosynthesis of AEA can lead to a better understanding of pain mechanisms and the development of analgesics .
Metabolic Profiling in Cancer: Metabolomic studies have identified GP-NAE as a significant biomarker in lung cancer patients. Understanding its levels pre- and post-operation can aid in cancer diagnosis and monitoring treatment efficacy .
Endocannabinoid System Modulation: The endocannabinoid system (ECS) is involved in various physiological processes. GP-NAE’s role as an AEA precursor makes it crucial for studying ECS’s impact on conditions like obesity, diabetes, and cardiovascular diseases .
Growth and Development Studies: Abnormal levels of GP-NAE have been associated with idiopathic short stature in children. Research into this correlation can provide insights into growth disorders and potential therapeutic targets .
Bioactive Lipid Research: As a member of the N-acyl ethanolamines (NAEs), GP-NAE is part of a larger family of bioactive lipids that regulate diverse physiological processes. Its study is essential for understanding lipid signaling pathways .
Pharmacological Agent Development: Understanding the biosynthesis pathway of GP-NAE to AEA can lead to the development of novel pharmacological agents that target specific components of the ECS for therapeutic purposes .
Neuroscience and Behavior: The interaction between AEA and cannabinoid receptors has implications for studying behavioral neuroscience, including learning, memory, anxiety, and addiction behaviors .
Each application field presents unique opportunities for scientific research and potential therapeutic developments. The study of GP-NAE is pivotal in advancing our understanding of these complex biological systems.
For further detailed information on each application, please refer to the provided references.
Cayman Chemical - Glycerophospho-N-Arachidonoyl Ethanolamine Journal of Biological Chemistry - Endocannabinoid Biosynthesis Proceeding through Glycerophospho-N Springer - Metabolomic profiling of human serum in lung cancer patients Frontiers - Serum Metabonomics Reveals Key Metabolites in Different Statures SpringerLink - Glycerophosphoethanolamines
Wirkmechanismus
Target of Action
Glycerophospho-N-Arachidonoyl Ethanolamine, also known as Anandamide, is an endogenous cannabinoid neurotransmitter that primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are inhibitory, G-protein-coupled receptors that reduce the formation of cyclic AMP .
Mode of Action
Upon binding to the CB1 and CB2 receptors, Glycerophospho-N-Arachidonoyl Ethanolamine inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes . This interaction leads to a variety of cellular signal transduction such as a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases .
Biochemical Pathways
Glycerophospho-N-Arachidonoyl Ethanolamine is biosynthesized from its corresponding N-acyl phosphatidylethanolamines (NAPEs) in a pathway that involves the serine hydrolase-catalyzed double-deacylation of NAPE to generate glycerophospho-N-acyl ethanolamine, followed by the phosphodiesterase-mediated cleavage of this intermediate to liberate N-acyl ethanolamine . This pathway is an alternative to the one catalyzed by a phospholipase D (NAPE-PLD) .
Pharmacokinetics
It is known that its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation .
Result of Action
The binding of Glycerophospho-N-Arachidonoyl Ethanolamine to the CB1 and CB2 receptors leads to a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases . These changes can have diverse effects in multiple cell types, including the modulation of actin cytoskeleton organization in fibroblasts and the reduction of the invasive potential of tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycerophospho-N-Arachidonoyl Ethanolamine. For instance, its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation
Safety and Hazards
Zukünftige Richtungen
Research on GP-NArE and related compounds is ongoing. For example, a recent study found that GP-NArE showed markedly elevated levels in children with idiopathic short stature compared to normal-height children or children with growth hormone deficiency . This suggests that GP-NArE and its metabolic pathway could be a potential area of interest for future research in endocrinology .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKVQGBMADPCS-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

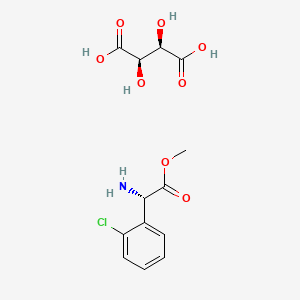



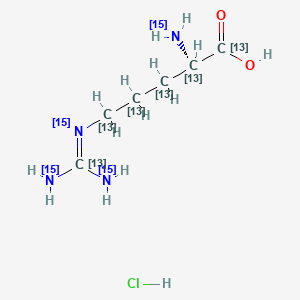
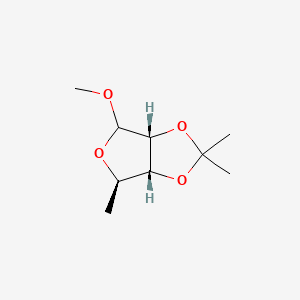
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

